N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide, also known as BMS-986166, is a small molecule inhibitor of the tyrosine kinase 2 (TYK2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. BMS-986166 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis and inflammatory bowel disease.
Scientific Research Applications
Synthesis and Gastrointestinal Prokinetic Activity
N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide is related to a class of benzamide derivatives which demonstrate gastrointestinal prokinetic activities. These compounds, including novel benzamide derivatives with amphoteric side chains, have been synthesized and evaluated for their activities as gastro- and colon-prokinetic agents, particularly focusing on their dopamine D2 receptor antagonist properties (Sakaguchi et al., 2001).
Development of Fluorine-18-labeled Antagonists
In the field of medicinal chemistry, compounds structurally related to N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide have been used to synthesize fluorinated derivatives for potential use in imaging applications. These derivatives, including fluorine-18-labeled 5-HT1A antagonists, have been studied for their biological properties, offering insights into their potential applications in diagnostic imaging (Lang et al., 1999).
Sigma Receptor Scintigraphy in Breast Cancer Imaging
Compounds structurally similar to N-cyclopropyl-2-{[1-(2-methoxybenzoyl)piperidin-4-yl]methoxy}benzamide have been evaluated in the context of sigma receptor scintigraphy for breast cancer imaging. Studies involving sigma receptor ligands like P-[125I]MBA, a radioiodinated benzamide, indicate their potential in imaging breast cancer, highlighting the relevance of such compounds in oncological diagnostics (John et al., 1999).
Synthesis and Antimicrobial Activity
In antimicrobial research, related compounds have been synthesized and evaluated for their antibacterial and antifungal activities. This includes a study on novel benzamide derivatives like 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which displayed potent antimicrobial activities, thus indicating the potential of such compounds in developing new antimicrobial agents (Raju et al., 2010).
In Vitro Pharmacologic Characterization and Preclinical Evaluation
Further extending into pharmacological research, benzamide derivatives have been characterized in vitro and evaluated preclinically for various potential applications. One such study involved N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer, exploring its sigma receptor binding properties and in vivo pharmacokinetics, which could pave the way for novel diagnostic and therapeutic strategies in oncology (John et al., 1999).
properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O5/c1-30-15-5-3-14(4-6-15)28-21-16(9-24-28)22(29)27(11-23-21)10-19-25-20(26-33-19)13-2-7-17-18(8-13)32-12-31-17/h2-9,11H,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFPENXANPCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methoxyphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.